

4-Bromo-2-cyanobenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-cyanobenzaldehyde**

Cat. No.: **B1441534**

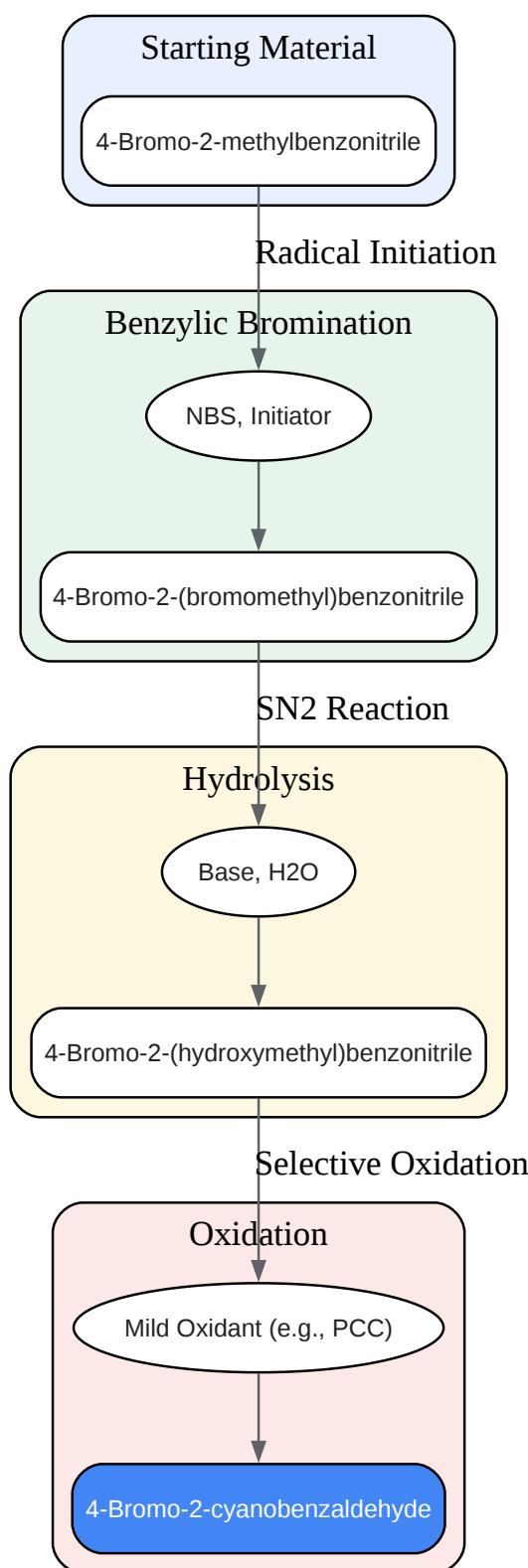
[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-cyanobenzaldehyde** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Bromo-2-cyanobenzaldehyde**. It delves into its chemical properties, synthesis, reactivity, and applications, providing the necessary insights for its effective utilization in complex organic synthesis.

Core Compound Identification

Chemical Name: **4-Bromo-2-cyanobenzaldehyde** Synonyms: 5-Bromo-2-formylbenzonitrile


This molecule is a substituted aromatic aldehyde, featuring a bromine atom and a nitrile group on the benzene ring. This trifunctional nature makes it a versatile building block in medicinal chemistry and materials science.

Property	Value	Source
CAS Number	523977-64-2	[1]
Molecular Formula	C ₈ H ₄ BrNO	[2] [3]
Molecular Weight	210.03 g/mol	[2] [3]
Appearance	Solid	[2] [3]

Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-2-cyanobenzaldehyde** is not widely documented in peer-reviewed literature with specific, detailed protocols. However, its synthesis can be conceptualized through established organic chemistry transformations. A plausible synthetic route would involve the oxidation of the corresponding benzyl alcohol or the partial reduction of a corresponding benzoic acid derivative, with the cyano and bromo groups already in place.

A general approach to synthesizing cyanobenzaldehydes involves a multi-step process, which can be adapted for this specific isomer. The following workflow illustrates a conceptual pathway.

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **4-Bromo-2-cyanobenzaldehyde**.

Chemical Reactivity and Applications

The reactivity of **4-Bromo-2-cyanobenzaldehyde** is dictated by its three functional groups: the aldehyde, the nitrile, and the aryl bromide.

- Aldehyde Group: This group is susceptible to nucleophilic attack, making it a key site for forming new carbon-carbon and carbon-heteroatom bonds. It can undergo reactions such as Wittig reactions, aldol condensations, and reductive aminations.
- Aryl Bromide: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position.
- Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

This multifunctional reactivity profile makes **4-Bromo-2-cyanobenzaldehyde** a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.

Spectroscopic Data

While specific, experimentally-derived spectroscopic data for **4-Bromo-2-cyanobenzaldehyde** is not readily available from public repositories, we can predict the expected spectral features based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted):

- Aldehyde Proton (CHO): A singlet peak is expected around δ 9.8-10.2 ppm.
- Aromatic Protons: The three aromatic protons will appear as multiplets in the range of δ 7.5-8.0 ppm, with coupling patterns influenced by the bromo and cyano substituents.

¹³C NMR Spectroscopy (Predicted):

- Aldehyde Carbon (C=O): A peak is expected around δ 190-195 ppm.
- Nitrile Carbon (C≡N): A peak is expected in the range of δ 115-120 ppm.

- Aromatic Carbons: Peaks will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy (Predicted):

- Aldehyde C=O Stretch: A strong, sharp absorption band is expected around 1700 cm^{-1} .
- Nitrile C≡N Stretch: A medium intensity absorption band is expected around 2220-2240 cm^{-1} .
- Aromatic C-H and C=C Stretches: Characteristic peaks will be present in the 3000-3100 cm^{-1} and 1450-1600 cm^{-1} regions, respectively.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Bromo-2-cyanobenzaldehyde**.

Hazard Identification:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[1\]](#)
- Wash hands thoroughly after handling.

Storage:

- Store in a cool, dry, and well-ventilated place.
- Keep the container tightly closed.

Commercial Availability

4-Bromo-2-cyanobenzaldehyde is available from several chemical suppliers as a research chemical. It is important to source this compound from reputable vendors who can provide a certificate of analysis to verify its identity and purity.

Known Suppliers:

- Sigma-Aldrich
- ChemUniverse[1]
- CymitQuimica[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-bromo-2-cyanobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-BROMO-2-CYANOBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [4-Bromo-2-cyanobenzaldehyde CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441534#4-bromo-2-cyanobenzaldehyde-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com